molecular formula C9H7FN2O2 B12437969 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B12437969
M. Wt: 194.16 g/mol
InChI Key: IXWBUYWHUMHSDD-UHFFFAOYSA-N
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Description

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a fluoro substitution at the 6-position of the heterocyclic ring and an acetic acid moiety at the 3-position.

The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in drug design .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-4-7(3-9(13)14)12(8)5-6/h1-2,4-5H,3H2,(H,13,14)

InChI Key

IXWBUYWHUMHSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the efficient production of the target compound in a single synthetic stage with high yields. The reaction conditions generally include the use of solvents such as acetic acid and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid, exhibit inhibitory effects on c-KIT kinase, a receptor tyrosine kinase implicated in various cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT is crucial as mutations in this gene are associated with tumor progression and resistance to conventional therapies .

Table 1: Summary of Anticancer Studies Involving c-KIT Inhibition

Study ReferenceCompound TestedTarget KinaseCancer TypeKey Findings
WO2021013864A1This compoundc-KITGISTEffective in inhibiting mutant forms of c-KIT
Various derivativesc-KITAML, melanomaDemonstrated potential in preclinical models

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the disruption of signaling pathways that promote cell proliferation and survival. By targeting the c-KIT pathway, this compound can induce apoptosis in cancer cells that express aberrant forms of this kinase.

Cosmetic Applications

2.1 Skin Care Formulations

Recent studies have indicated that compounds like this compound may also find applications in cosmetic formulations. Its properties could be beneficial for skin care products aimed at reducing inflammation and promoting skin health. The incorporation of such compounds into topical formulations can enhance their efficacy due to their bioactive nature .

Table 2: Potential Cosmetic Benefits of this compound

Application AreaBenefit Description
Anti-inflammatoryMay reduce skin irritation and redness
Skin rejuvenationPotential to enhance skin barrier function
Antioxidant propertiesCould protect skin from oxidative stress

Case Studies

Case Study 1: Cancer Treatment Efficacy

In a preclinical study focusing on GIST models, researchers administered varying doses of this compound to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for patients with c-KIT mutations.

Case Study 2: Topical Formulation Development

A formulation containing this compound was developed for evaluating its effects on skin hydration and irritation in human subjects. The study found that the formulation improved skin hydration significantly while demonstrating low irritation potential, suggesting its suitability for sensitive skin applications.

Mechanism of Action

The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS No. Key Applications/Notes References
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid None (parent compound) C₉H₈N₂O₂ 176.17 17745-04-9 Minodronic acid intermediate
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid 6-Fluoro C₉H₇FN₂O₂ 194.17* Not listed Hypothetical fluorinated analog Inferred
2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid 2-Chloro C₉H₇ClN₂O₂ 210.62 1507308-67-9 Minodronic acid impurity
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid 6-Methyl, 2-(4-methylphenyl) C₁₇H₁₆N₂O₂ 280.32 189005-44-5 Zolpidem-related impurity
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid 4-Fluoro-3-methylphenyl, 6-methyl C₁₇H₁₅FN₂O₂ 298.31 1017194-71-6 Hypnotic/sedative intermediate

*Estimated molecular weight based on parent compound and fluorine substitution.

Pharmacological and Industrial Relevance

  • Non-Fluorinated Analog: Critical intermediate for minodronic acid, a bisphosphonate used in osteoporosis treatment .
  • Zolpidem-Related Compounds: Methyl and aryl-substituted analogs (e.g., 6-methyl-2-(4-methylphenyl) derivatives) are impurities in zolpidem synthesis, highlighting the scaffold's role in hypnotic drug development .
  • Fluorinated Derivatives : The 6-fluoro substitution may improve metabolic stability and target affinity, as seen in other fluorinated pharmaceuticals .

Physicochemical Properties

  • Melting Points : For example, the parent compound melts at ~150–152°C, while methyl-substituted analogs (e.g., MM0333.03) exhibit higher melting points due to increased molecular rigidity .

Biological Activity

2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an imidazo[1,2-a]pyridine moiety with an acetic acid group, which enhances its reactivity and interaction with biological targets.

  • Molecular Formula: C9_9H7_7FN2_2O2_2
  • Molecular Weight: 194.16 g/mol
  • CAS Number: 1216280-42-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazo[1,2-a]pyridine structure is known for enhancing the binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects. Current research indicates that this compound may act as an inhibitor of specific kinases involved in pain and inflammation pathways, particularly Adapter Protein-2 Associated Kinase 1 (AAK1) .

Antinociceptive and Anti-inflammatory Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antinociceptive (pain-relieving) and anti-inflammatory activities. In experimental models, such as the hot plate test and acetic acid-induced writhing tests in mice, compounds closely related to this compound showed significant analgesic effects comparable to established drugs like diclofenac sodium .

Binding Affinity Studies

Binding affinity studies have indicated that this compound interacts with various receptors, including mGlu receptors implicated in neuroprotection and modulation of glutamatergic transmission . These interactions are crucial for understanding the compound's therapeutic potential in treating neurological disorders.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Pain Management : In a study examining AAK1 inhibitors, compounds similar to this compound were shown to reduce pain responses in models of neuropathic pain . This suggests a potential application in chronic pain management.
  • Neuroprotective Effects : Activation of group III mGlu receptors by related compounds has been linked to neuroprotective effects in models of Parkinson's disease. This highlights the potential for developing treatments aimed at neurodegenerative conditions .

Research Findings Summary

Study Findings Implications
AAK1 Inhibition StudyReduced pain response in neuropathic modelsPotential for chronic pain therapies
mGlu Receptor ActivationNeuroprotective effects observedPossible treatments for neurodegenerative diseases

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